molecular formula C9H12N2O2 B13545371 4-Amino-3-(pyridin-4-yl)butanoic acid

4-Amino-3-(pyridin-4-yl)butanoic acid

Cat. No.: B13545371
M. Wt: 180.20 g/mol
InChI Key: FAHJINDDPKCKIR-UHFFFAOYSA-N
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Description

4-Amino-3-(pyridin-4-yl)butanoic acid is an organic compound with the molecular formula C9H12N2O2 It is a derivative of butanoic acid, featuring an amino group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-(pyridin-4-yl)butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with butanoic acid precursors under controlled conditions. The process may involve the use of catalysts and specific reagents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using optimized reaction conditions. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, temperature control, and purification techniques are crucial factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-(pyridin-4-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino and pyridine groups can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted pyridine and butanoic acid derivatives.

Scientific Research Applications

4-Amino-3-(pyridin-4-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-3-(pyridin-4-yl)butanoic acid involves its interaction with specific molecular targets. The amino and pyridine groups allow it to bind to enzymes and receptors, modulating their activity. The compound can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridin-4-ylbutanoic acid: Similar in structure but lacks the amino group.

    4-Oxo-4-(3-pyridinyl)butanoic acid: Contains an oxo group instead of an amino group.

    4-(Piperidin-4-yl)butanoic acid: Features a piperidine ring instead of a pyridine ring.

Uniqueness

4-Amino-3-(pyridin-4-yl)butanoic acid is unique due to the presence of both an amino group and a pyridine ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

4-amino-3-pyridin-4-ylbutanoic acid

InChI

InChI=1S/C9H12N2O2/c10-6-8(5-9(12)13)7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13)

InChI Key

FAHJINDDPKCKIR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(CC(=O)O)CN

Origin of Product

United States

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